3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this group is known to impart significant pharmacological activity to compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced organic synthesis techniques, including the use of organoboron reagents and palladium catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Fluoxetine: An antidepressant that also contains a trifluoromethyl group.
Celecoxib: A painkiller with a trifluoromethyl group.
Efavirenz: An anti-HIV agent with a trifluoromethyl group.
Uniqueness
The uniqueness of 3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzofuran ring, combined with the trifluoromethyl group, makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H11F3N2O2 |
---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)9-4-3-5-10(8-9)21-15(22)14-13(20)11-6-1-2-7-12(11)23-14/h1-8H,20H2,(H,21,22) |
InChI Key |
WXNHOVJLQRHMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N |
Origin of Product |
United States |
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